molecular formula C19H16N4OS B2539015 2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034485-76-0

2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2539015
CAS No.: 2034485-76-0
M. Wt: 348.42
InChI Key: RIFPAJOPPKGEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 by MTT assay using cisplatin as a reference drug .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . In particular, the chelation was indicated by a broad peak and a sharp peak at 2θ values of 9° and 18°, respectively, providing clear evidence of the crystalline nature of the TIBM-Al MOF .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The mass spectrum of compound (4a) showed peak at m/z 445.08 (M+H) + .

Scientific Research Applications

Radiolabeled Imidazo[1,2-a]pyridines for Peripheral Benzodiazepine Receptors

Radiolabeled imidazo[1,2-a]pyridines, including derivatives structurally related to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, have been synthesized for potential applications in neuroimaging. These compounds are high-affinity ligands for the Peripheral Benzodiazepine Receptors (PBR) and have been used in studies involving Single Photon Emission Computed Tomography (SPECT) to explore their potential in vivo imaging capabilities of the PBR (Katsifis et al., 2000).

Novel Class of Inhibitors for Human Rhinovirus

2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to the compound of interest, were designed and prepared for testing as antirhinovirus agents. These compounds have been evaluated for their potential to inhibit the replication of human rhinovirus, demonstrating the versatility of this chemical framework in medicinal chemistry (Hamdouchi et al., 1999).

Electrosynthesis and Electrocatalytic Applications

An imidazole derivative related to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide was electrosynthesized and used as a bifunctional electrocatalyst. This derivative, when applied to a multi-wall carbon nanotube modified electrode, showed excellent electrocatalytic activity for the simultaneous determination of biomolecules such as ascorbic acid, adrenaline, acetaminophen, and tryptophan, demonstrating the compound's potential in analytical chemistry and biosensor applications (Nasirizadeh et al., 2013).

Antimicrobial and Antioxidant Agents

Benzodiazepines bearing the benzimidazole and indole moieties, structurally related to the compound of interest, were synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential of these compounds in the development of new therapeutic agents with potent antimicrobial and antioxidant properties (Naraboli & Biradar, 2017).

Synthesis and Biological Activity Evaluation

Research into imidazole derivatives, including the synthesis of compounds structurally related to 2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, has been directed towards evaluating their biological activities. Studies have focused on assessing their potential as antiulcer agents, highlighting the compound's relevance in pharmaceutical research (Starrett et al., 1989).

Mechanism of Action

Most of these conjugates showed considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . Among them, compounds 5g and 6f showed significant activity against human prostate cancer cell line DU-145 with IC 50 values of 0.68 μM and 0.54 μM, respectively .

Safety and Hazards

The cytotoxicity study revealed that almost all the derivatives were potent in inhibiting the growth of HCT116 cell line in comparison to the standard drug 5-fluorouracil . Compounds 5l and 5k (IC 50 = 0.00005 and 0.00012 µM/ml, respectively) were highly cytotoxic towards HCT116 cell line in comparison to 5-fluorouracil (IC 50 = 0.00615 µM/ml) taken as standard drug .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(12-23-13-22-16-4-1-2-5-17(16)23)21-10-14-8-15(11-20-9-14)18-6-3-7-25-18/h1-9,11,13H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFPAJOPPKGEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.